8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid
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Overview
Description
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid is an organic compound that features a unique combination of an imidazole ring and an octanoic acid chain The imidazole ring is substituted with a methyl group and a nitro group, which are known to impart specific chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Nitro Group: The nitro group is introduced through nitration, which involves the reaction of the imidazole ring with nitric acid under controlled conditions.
Attachment of the Octanoic Acid Chain: The octanoic acid chain is attached via a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or alkylating agents.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The imidazole ring can bind to metal ions in enzymes, inhibiting their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-nitro-1H-imidazole-2-methanol: Similar in structure but lacks the octanoic acid chain.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a shorter acetic acid chain instead of the octanoic acid chain.
Uniqueness
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid is unique due to its combination of a long-chain fatty acid and an imidazole ring with a nitro group. This structure imparts specific chemical and biological properties that are not found in simpler imidazole derivatives .
Properties
CAS No. |
64444-88-8 |
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Molecular Formula |
C12H19N3O4S |
Molecular Weight |
301.36 g/mol |
IUPAC Name |
8-(1-methyl-5-nitroimidazol-2-yl)sulfanyloctanoic acid |
InChI |
InChI=1S/C12H19N3O4S/c1-14-10(15(18)19)9-13-12(14)20-8-6-4-2-3-5-7-11(16)17/h9H,2-8H2,1H3,(H,16,17) |
InChI Key |
JKTKWPKFDPWWBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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